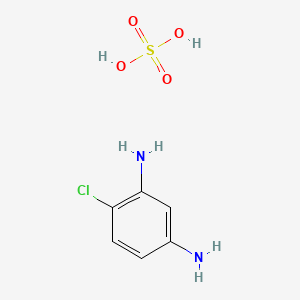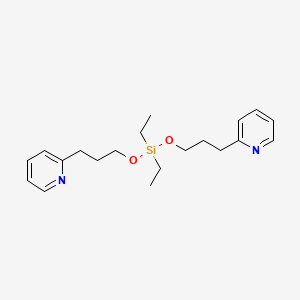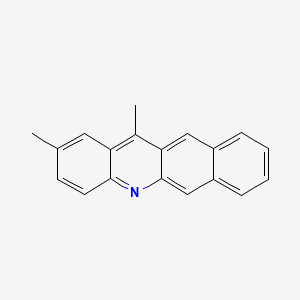
Benz(b)acridine, 2,12-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(b)acridine, 2,12-dimethyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and materials science. The compound is characterized by its fused ring structure, which includes both benzene and acridine moieties, and the presence of two methyl groups at the 2 and 12 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(b)acridine, 2,12-dimethyl- typically involves the fusion of acridine with additional aromatic rings. One common method is the Bernthsen Acridine synthesis, which uses zinc chloride as a catalyst and benzoic acid as a starting material . Another approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines, which can be catalyzed by transition metals or Brønsted acids .
Industrial Production Methods: Industrial production methods for Benz(b)acridine, 2,12-dimethyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benz(b)acridine, 2,12-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinone derivatives .
Applications De Recherche Scientifique
Benz(b)acridine, 2,12-dimethyl- has several applications in scientific research:
Mécanisme D'action
The primary mechanism of action for Benz(b)acridine, 2,12-dimethyl- involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription . This intercalation is driven by π-stacking interactions and charge transfer between the compound and the DNA bases.
Comparaison Avec Des Composés Similaires
Acridine: A parent compound with similar DNA intercalating properties.
Benzo[a]acridine: Another derivative with a different substitution pattern.
Benzo[c]acridine: Known for its applications in materials science and biology.
Uniqueness: Benz(b)acridine, 2,12-dimethyl- is unique due to its specific substitution pattern, which imparts distinct photophysical properties, making it suitable for applications in OLEDs and other optoelectronic devices .
Propriétés
Numéro CAS |
38754-70-0 |
|---|---|
Formule moléculaire |
C19H15N |
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
2,12-dimethylbenzo[b]acridine |
InChI |
InChI=1S/C19H15N/c1-12-7-8-18-16(9-12)13(2)17-10-14-5-3-4-6-15(14)11-19(17)20-18/h3-11H,1-2H3 |
Clé InChI |
PQFPIUVPQCZTKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=CC4=CC=CC=C4C=C3N=C2C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



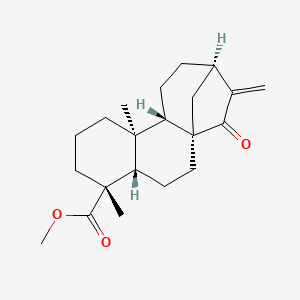
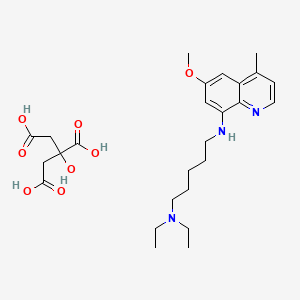
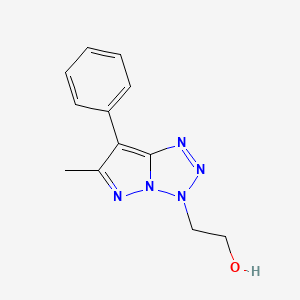
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)



